molecular formula C25H32Cl2N2O6 B2932892 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride CAS No. 1215669-43-4

3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride

Cat. No.: B2932892
CAS No.: 1215669-43-4
M. Wt: 527.44
InChI Key: VZXILXKYPRJNRW-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative with a 3,4-dimethoxyphenyl group at the 3-position and a piperazine-ethoxy substituent at the 7-position. The piperazine ring is further substituted with a 2-hydroxyethyl group, and the compound exists as a dihydrochloride salt to enhance solubility and bioavailability. Coumarins are known for diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6.2ClH/c1-30-22-6-4-18(16-24(22)31-2)21-15-19-3-5-20(17-23(19)33-25(21)29)32-14-12-27-9-7-26(8-10-27)11-13-28;;/h3-6,15-17,28H,7-14H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXILXKYPRJNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCN(CC4)CCO)OC2=O)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride (CAS number 1216759-24-8) is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C26H34Cl2N2O6
  • Molecular Weight : 541.5 g/mol
  • Structure : The compound features a coumarin backbone with substituents that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Serotonin Receptors : It has been shown to bind selectively to 5-HT1A serotonin receptors, indicating potential anxiolytic and antidepressant effects .
  • Topoisomerase Inhibition : Similar compounds have demonstrated inhibition of topoisomerases, enzymes critical for DNA replication and transcription, suggesting potential anticancer properties .
  • NF-kB Pathway Modulation : The compound may also act as an NF-kB inhibitor, which is significant in cancer therapy due to its role in cell proliferation and survival.

Anticancer Activity

Numerous studies have explored the anticancer potential of coumarin derivatives. The specific compound under discussion has shown promising results in:

  • In Vitro Studies : It exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), leading to apoptosis and cell cycle arrest .
Cell LineIC50 Value (µM)Mechanism
MCF-715.0Apoptosis induction
A54912.5Cell cycle arrest at G1 phase

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests it may have:

  • Anxiolytic Effects : Studies indicate that derivatives with similar structures can reduce anxiety-like behaviors in animal models.

Case Studies

  • Study on MCF-7 Cells : A study conducted by Mustafa et al. (2011) synthesized a series of coumarin derivatives that included modifications similar to those in our compound. The most potent derivative showed significant cytotoxicity against MCF-7 cells, inducing apoptosis via caspase activation .
  • Serotonin Receptor Binding Study : A recent investigation into 5-hydroxycoumarin derivatives indicated that compounds with piperazine moieties exhibit high binding affinity to serotonin receptors, supporting the hypothesis that our compound may also possess similar properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related coumarin and heterocyclic derivatives, focusing on substituent effects and pharmacological implications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Piperazine Substituent Chromen-2-one Substituents Key Properties References
Target Compound: 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride Chromen-2-one 2-Hydroxyethyl 3,4-Dimethoxyphenyl High solubility (dihydrochloride salt); potential enhanced target binding due to hydroxyethyl H-bonding
3-(3,4-Dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one Chromen-2-one Phenyl 3,4-Dimethoxyphenyl Increased lipophilicity (phenyl group); possible reduced solubility but improved membrane permeability
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e) Chromen-2-one 2-Hydroxybenzyl 7-Methoxy, 3-phenyl Enhanced H-bonding via phenolic -OH; potential for improved receptor interaction
4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4f) Chromen-2-one 2-Ethyl-4-hydroxybenzyl 7-Methoxy, 3-phenyl Increased lipophilicity (ethyl group) with retained H-bonding (hydroxy group); balanced PK/PD profile
2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 3-Methylpiperazine 3,4-Dimethoxyphenyl Rigid heterocyclic core; stereospecific interactions due to chiral methyl group

Key Observations

Solubility and Salt Forms: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like the phenylpiperazine derivative (). Piperazine basicity facilitates salt formation, improving bioavailability .

Substituent Effects on Binding: Hydroxyethyl (target compound) and hydroxybenzyl (4e) groups introduce hydrogen-bond donors, which may enhance interactions with polar residues in enzymatic targets (e.g., kinases or GPCRs) . The ethyl group in 4f increases lipophilicity, which could prolong half-life but reduce solubility .

Core Structure Variations: Pyrido-pyrimidinone derivatives () exhibit a fused heterocyclic core, conferring rigidity and altered binding modes compared to coumarins. The 3-methylpiperazine substituent in these compounds may enable stereoselective interactions .

Synthetic Accessibility :

  • Piperazine-ethoxy side chains (as in the target compound) are synthetically tractable via nucleophilic substitution or coupling reactions (e.g., ’s use of triphosgene for piperazine derivatization) .

Research Implications

  • Pharmacological Optimization : The hydroxyethyl-piperazine moiety in the target compound balances solubility and binding, making it a promising candidate for further in vivo studies.
  • Structure-Activity Relationship (SAR) : Substituent variations in piperazine (e.g., hydroxyethyl vs. phenyl) highlight the need for tailored modifications to optimize target selectivity and metabolic stability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this coumarin-piperazine derivative to improve yield and purity?

  • Methodological Approach : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their effects on yield and purity via HPLC or NMR . Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs. For example, coupling quantum chemical calculations (e.g., density functional theory) with experimental validation can predict reactive intermediates and transition states, reducing trial-and-error approaches .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and stability?

  • Methodological Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HMBC) to resolve methoxy, piperazine, and ethoxy substituents .
  • Stability Assessment : Accelerated stability studies under varying pH, temperature, and humidity, monitored via HPLC-UV or LC-MS to detect degradation products .

Q. How can solubility challenges of the dihydrochloride salt be addressed in in vitro assays?

  • Methodology :

  • Co-solvent Systems : Test biocompatible solvents (e.g., DMSO-water mixtures) while ensuring solvent concentrations ≤1% to avoid cytotoxicity .
  • Salt Form Screening : Explore alternative counterions (e.g., mesylate, tosylate) via salt crystallization studies to improve aqueous solubility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Exposure Mitigation : Use fume hoods, nitrile gloves, and PPE during synthesis. Refer to Safety Data Sheets (SDS) for hazard-specific first-aid measures (e.g., eye irrigation, respiratory protection) .
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste, given the compound’s aromatic and piperazine moieties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins, validated by MD simulations for stability .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the piperazine nitrogen) using quantum mechanical calculations .

Q. What experimental strategies resolve contradictions in activity data across different cell lines?

  • Approach :

  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify cell-specific signaling pathways affected by the compound .
  • Dose-Response Validation : Use Hill slope analysis to distinguish between on-target effects and cytotoxicity, ensuring assays include positive/negative controls .

Q. How does the 2-hydroxyethyl-piperazine moiety influence pharmacokinetic properties?

  • Methodological Answer :

  • In Silico ADMET Prediction : Tools like SwissADME predict logP, blood-brain barrier permeability, and metabolic stability based on substituent polarity and hydrogen-bonding capacity .
  • In Vivo Validation : Radiolabel the compound (e.g., with tritium) for tissue distribution studies in rodent models, paired with LC-MS/MS quantification .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Experimental Design :

  • CRISPR-Cas9 Knockout Models : Target putative receptors (e.g., GPCRs) to confirm functional dependency .
  • Chemical Proteomics : Use affinity chromatography coupled with MS to identify binding partners in cell lysates .

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